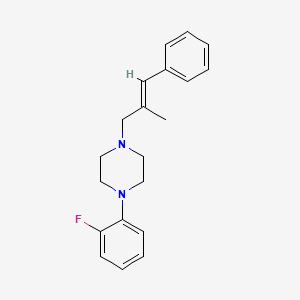

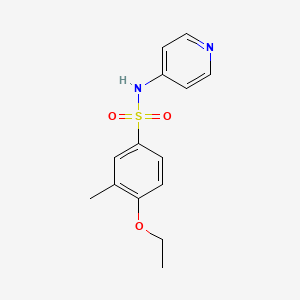

![molecular formula C21H28Cl2N2O B4628147 N-[2-(苄氧基)苄基]奎宁环-3-胺二盐酸盐](/img/structure/B4628147.png)

N-[2-(苄氧基)苄基]奎宁环-3-胺二盐酸盐

描述

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves catalyzed reactions, with recent advances focusing on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such methodologies enable the formation of complex structures efficiently and sustainably. These approaches are instrumental in synthesizing heterocyclic compounds, including those with the quinuclidin moiety (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives shows a range of interactions and conformations, significantly influenced by substituents. High-resolution spectroscopic methods and computational calculations provide insights into the conformational preferences and stability of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Quinoline derivatives exhibit a wide array of chemical reactions, underlining their versatility in organic synthesis. Their reactivity can be tailored through various substitutions, enabling the creation of a diverse set of compounds with potential biological activities and applications in material science. For instance, monofluoromethylation of N-heterocyclic compounds demonstrates the modification of properties through the introduction of fluorinated groups (Moskalik, 2023).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are often determined by the compound's molecular structure and the nature of substituents, affecting their behavior in different environments and their interaction with biological systems.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are fundamental to their utility in synthetic chemistry and potential biological activity. Such properties can be explored through systematic studies of their reactions with C- and N-nucleophiles, providing a foundation for developing new compounds with desired functionalities (Kamneva, Anis’kova, & Egorova, 2018).

科学研究应用

催化与合成

刚性 P-手性膦配体:含有特定配体的铑配合物,源自与 N-[2-(苄氧基)苄基]奎宁环-3-胺二盐酸盐相似的结构类别,在官能化烯烃的不对称氢化中表现出卓越的性能,从而有效合成手性药物成分。这些发现表明此类化合物在氨基酸或仲胺组分的催化和合成中的潜力 (Imamoto 等人,2012)。

无金属交叉脱氢偶联:一项关于在催化碘的促进下喹喔啉酮与胺之间的无金属交叉脱氢偶联的研究,导致了 3-氨基喹喔啉酮的形成。此过程突出了类似化合物在环境条件下合成药用活性衍生物中的作用,展示了反应的多功能性和官能团耐受性 (Gupta 等人,2017)。

机理见解与动力学

与乙基 S-芳基硫代碳酸酯反应的动力学:对涉及奎宁环反应的动力学的研究提供了对其相互作用机理方面的见解。这些研究揭示了奎宁环衍生物对各种底物的稳定性和反应性,有助于更深入地了解它们的化学行为和在合成化学中的潜在应用 (Castro 等人,1999)。

抗菌活性

新型喹喔啉衍生物:涉及与 N-[2-(苄氧基)苄基]奎宁环-3-胺二盐酸盐相关的结构元素的新型喹喔啉衍生物的合成和评估,已证明具有良好的抗菌活性。这些研究强调了此类化合物在开发新型抗菌剂中的潜力 (Singh 等人,2010)。

药理学应用

氟化奎宁生物碱:涉及奎宁环核心的修饰的 C9-氟化奎宁生物碱的合成,展示了探索新型抗疟化疗剂。这些化合物对恶性疟原虫表现出显着的药理功效,证明了结构相关化合物在开发新疗法中的潜力 (Bucher 等人,2009)。

属性

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.2ClH/c1-2-6-17(7-3-1)16-24-21-9-5-4-8-19(21)14-22-20-15-23-12-10-18(20)11-13-23;;/h1-9,18,20,22H,10-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKDOIPUCODSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=CC=C3OCC4=CC=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

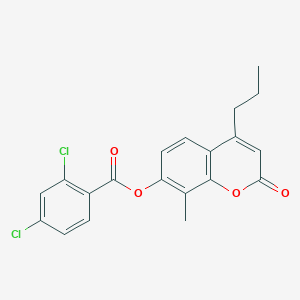

![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)

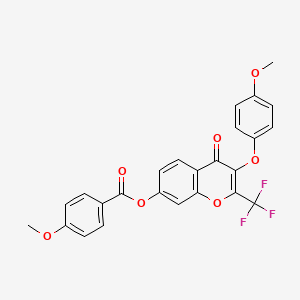

![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

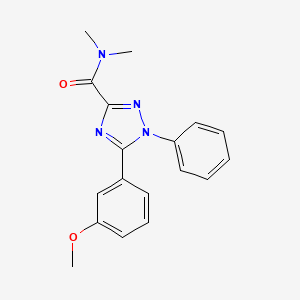

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)